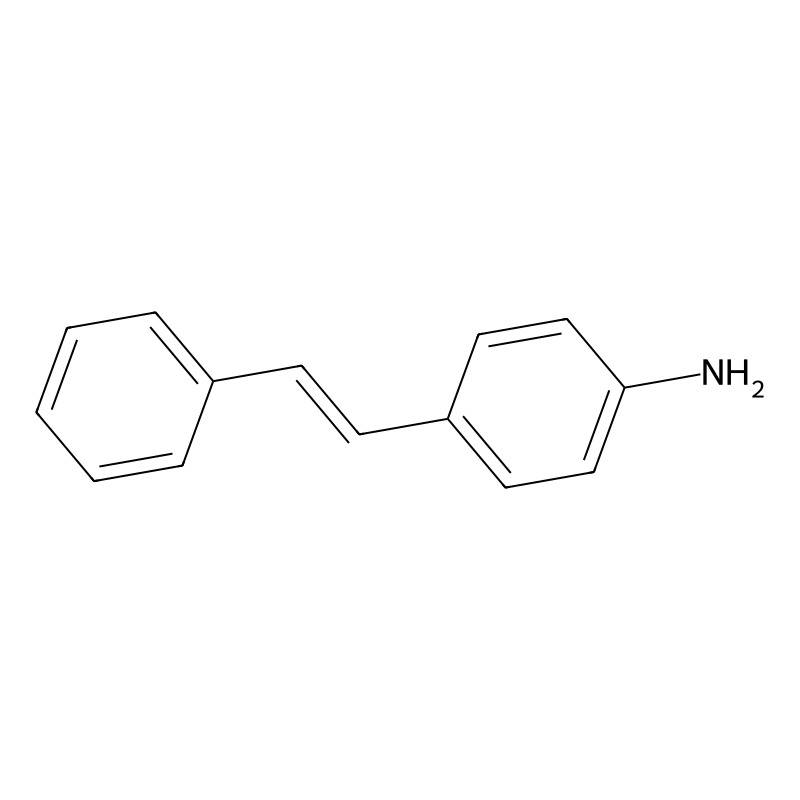

4-Aminostilbene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Photophysical properties and applications:

-Aminostilbene exhibits interesting photophysical properties, including fluorescence and the ability to undergo photoisomerization (light-induced change in structure). Researchers have investigated these properties for potential applications in various areas:

- Development of fluorescent probes: The fluorescence properties of 4-aminostilbene and its derivatives have been explored for the development of fluorescent probes for various biomolecules. Modifications to the molecule can be used to fine-tune its fluorescence characteristics, making it potentially useful for specific sensing applications.[Source: National Institutes of Health, ]

- Organic electronics: The photoisomerization ability of 4-aminostilbene makes it a potential candidate for use in organic electronics, such as light-emitting diodes (LEDs) and optical switches.[Source: ResearchGate, ]

Model compound for understanding the carcinogenicity of aromatic amines:

Several studies have utilized 4-aminostilbene as a model compound to investigate the carcinogenicity (cancer-causing potential) of aromatic amines. These studies have focused on understanding the mechanisms by which these compounds can damage DNA and contribute to cancer development. [Source: National Institutes of Health, ]

4-Aminostilbene is an organic compound characterized by its molecular formula and a molecular weight of approximately 195.26 g/mol. It features a stilbene backbone with an amino group at the para position, making it a member of the aminostilbene family. The compound exists primarily in the trans configuration, which is significant for its biological activity and chemical properties. Its melting point is around 151°C, and it has a low vapor pressure of mmHg at 25°C .

- N-Oxidation and O-Sulfonation: It can undergo metabolic transformations in the liver, leading to products such as N-(guanosin-8-yl)-4-aminostilbene through reactions involving N-hydroxy derivatives .

- Formation of Esters: The compound can react with nucleophiles like guanosine, adenosine, and cytidine, resulting in various ester derivatives .

- Reduction Reactions: It can be reduced to other amine derivatives under specific conditions.

4-Aminostilbene exhibits notable biological activities, including:

- Anticancer Properties: Studies have shown that it can inhibit the growth of certain tumors, such as Walker rat carcinoma 256, indicating potential as an anticancer agent .

- Mutagenicity: There are concerns regarding its mutagenic properties, particularly in relation to metabolic activation leading to DNA adduct formation .

Several methods exist for synthesizing 4-Aminostilbene:

- Wittig Reaction: This method involves the reaction of 4-nitrobenzyl bromide with phosphonium ylide followed by reduction.

- Palladium-Catalyzed Reactions: Another approach includes using palladium catalysts for amination reactions to form the compound .

- Direct Amination: Direct amination of stilbene derivatives can also yield 4-Aminostilbene.

4-Aminostilbene has various applications:

- Pharmaceuticals: It is investigated for its potential use in cancer therapy due to its growth-inhibitory properties.

- Chemical Research: Used as a building block in organic synthesis and material science.

- Fluorescent Probes: Its derivatives are explored for use as intrinsic fluoroionophores in biochemical assays.

Research into the interactions of 4-Aminostilbene indicates:

- Metabolic Activation: The compound is metabolized in the liver, leading to reactive intermediates that can interact with nucleic acids.

- DNA Binding Studies: Interaction studies have shown that its metabolites can bind to DNA, raising concerns about potential genotoxicity .

Several compounds share structural or functional similarities with 4-Aminostilbene. Here are some notable examples:

The uniqueness of 4-Aminostilbene lies in its specific amino substitution on the stilbene framework, which influences its biological activity and reactivity compared to these similar compounds.

Molecular Composition and Formula

4-Aminostilbene is an organic compound with the molecular formula C₁₄H₁₃N and a molecular weight of 195.26-195.27 grams per mole [1] [2] [3]. The compound exists primarily in the trans configuration, also known as (E)-4-aminostilbene, and is systematically named 4-[(1E)-2-phenylethenyl]aniline according to International Union of Pure and Applied Chemistry nomenclature [2] [4]. The Chemical Abstracts Service registry number for this compound is 834-24-2, while the cis isomer carries a different registry number of 19466-67-2 [3] [5].

The molecular structure consists of two benzene rings connected by an ethylene bridge (C=C double bond), with an amino group (-NH₂) positioned at the para location of one phenyl ring [1] [3]. The International Chemical Identifier Key for the trans isomer is VFPLSXYJYAKZCT-VOTSOKGWSA-N, which uniquely identifies this specific stereoisomer [4]. Alternative nomenclature includes 4-stilbenamine, para-aminostilbene, and para-styrylaniline [8] [12].

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃N |

| Molecular Weight | 195.26-195.27 g/mol |

| CAS Registry Number | 834-24-2 (trans) |

| IUPAC Name | 4-[(1E)-2-phenylethenyl]aniline |

| InChI Key | VFPLSXYJYAKZCT-VOTSOKGWSA-N |

Physical Characteristics

Melting Point and Solid State Properties

4-Aminostilbene exhibits well-defined solid-state properties with a consistent melting point across multiple reliable sources. The compound melts at 151°C, with some sources reporting a narrow range of 150.0-153.0°C [9] [10] [11]. At room temperature (20°C), 4-aminostilbene exists as a solid crystalline material [1] [9]. The physical appearance is described as white to yellow to green powder or crystals, with the color variation likely dependent on purity levels and storage conditions [9] [11] [12].

The compound demonstrates good thermal stability up to its melting point, maintaining its crystalline structure under normal storage conditions [23]. The crystal form has been characterized as needles when crystallized from ethanol, indicating ordered molecular packing in the solid state [26]. The melting point data suggests relatively strong intermolecular forces, likely due to hydrogen bonding capabilities of the amino group and π-π stacking interactions between the aromatic rings.

| Property | Value | Reference Temperature |

|---|---|---|

| Melting Point | 151°C | Standard conditions |

| Melting Range | 150.0-153.0°C | Standard conditions |

| Physical State | Solid | 20°C |

| Crystal Form | Needles | From ethanol |

| Appearance | White to yellow crystalline powder | Room temperature |

Solubility Parameters

The solubility characteristics of 4-aminostilbene reflect its amphiphilic nature, containing both hydrophobic aromatic systems and a hydrophilic amino group. Water solubility is limited, with reported values of 5 milligrams per liter at room temperature [11] [12]. This low aqueous solubility is consistent with the predominantly aromatic character of the molecule and the extended conjugated system.

The predicted partition coefficient (log P) and other thermodynamic parameters suggest that 4-aminostilbene exhibits moderate lipophilicity [11]. The compound demonstrates enhanced solubility in organic solvents compared to water, though specific solubility data in various organic media were not extensively documented in the available literature. The amino group contributes to potential hydrogen bonding interactions, which may influence solubility patterns in protic solvents.

| Solvent System | Solubility | Temperature |

|---|---|---|

| Water | 5 mg/L | Room temperature |

| Organic solvents | Enhanced compared to water | Variable |

Spectroscopic Constants

The spectroscopic properties of 4-aminostilbene provide valuable insights into its electronic structure and molecular characteristics. The compound exhibits characteristic absorption in the ultraviolet-visible region due to its extended conjugated system comprising the stilbene backbone and the electron-donating amino substituent [21]. The presence of the para-amino group significantly influences the electronic transitions, typically causing a bathochromic shift compared to unsubstituted stilbene.

Nuclear magnetic resonance spectroscopy reveals distinct chemical environments for the various carbon and hydrogen atoms in the molecule [22]. The aromatic carbons appear in the typical aromatic region of carbon-13 nuclear magnetic resonance spectra, while the ethylene bridge carbons show characteristic chemical shifts consistent with the trans configuration [22]. Infrared spectroscopy shows characteristic absorption bands for the amino group stretching vibrations, aromatic carbon-carbon stretching, and the alkene carbon-carbon double bond [23].

The predicted acid dissociation constant (pKa) is reported as 4.18 ± 0.10, indicating that the amino group exhibits weak basicity under physiological conditions [11] [12]. This pKa value is consistent with aniline derivatives where the amino group is conjugated with an aromatic system, resulting in reduced basicity compared to aliphatic amines.

| Spectroscopic Parameter | Value/Range | Method |

|---|---|---|

| pKa | 4.18 ± 0.10 | Predicted |

| Refractive Index | 1.6353 | Estimated |

| Density | 1.0778 g/cm³ | Estimated |

Electronic Structure

Molecular Orbital Analysis

The electronic structure of 4-aminostilbene is characterized by an extended π-conjugated system that encompasses both aromatic rings connected through the ethylene bridge, with significant contribution from the para-amino substituent [17] [18]. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies play crucial roles in determining the compound's photochemical and chemical reactivity properties [17]. The amino group acts as an electron donor, significantly influencing the frontier molecular orbital distribution and energy levels.

The molecular orbital configuration demonstrates substantial delocalization of π-electrons across the entire molecular framework [19] [21]. This delocalization is particularly pronounced in the trans configuration, where the planar arrangement maximizes orbital overlap between the aromatic systems [7]. The electronic structure exhibits charge-transfer characteristics, with the amino group serving as an electron donor and the extended aromatic system providing an electron-accepting framework.

Theoretical calculations using density functional theory methods have revealed that the electronic properties are highly sensitive to molecular conformation and substitution patterns [19] [21]. The planarity of the molecule in its ground state contributes to optimal π-orbital overlap, resulting in a relatively small energy gap between frontier orbitals compared to non-conjugated systems.

| Electronic Property | Characteristic |

|---|---|

| π-Conjugation | Extended across molecular framework |

| Electron Distribution | Delocalized through aromatic-ethylene system |

| Orbital Overlap | Maximized in planar trans configuration |

| Charge Transfer | Amino group to aromatic system |

Charge Distribution

The charge distribution in 4-aminostilbene reflects the electron-donating nature of the amino substituent and the electron-accepting characteristics of the extended aromatic system [19] [21]. The amino nitrogen carries a partial negative charge due to its lone pair electrons, while the aromatic carbons exhibit varying degrees of electron density depending on their position relative to the amino group and the ethylene bridge.

The para-substitution pattern creates a direct conjugative pathway between the amino group and the stilbene backbone, resulting in significant charge redistribution compared to unsubstituted stilbene [21]. The ethylene bridge carbons participate in the overall charge delocalization, with the carbon adjacent to the amino-substituted ring typically carrying increased electron density.

Electrostatic potential calculations demonstrate that the amino group region exhibits the highest negative electrostatic potential, while the terminal phenyl ring shows relatively positive character [20]. This charge distribution pattern influences both the chemical reactivity and the intermolecular interactions of the compound, particularly in polar environments.

| Molecular Region | Charge Character | Electronic Effect |

|---|---|---|

| Amino nitrogen | Partial negative | Electron donating |

| Para-substituted ring | Enhanced electron density | Conjugative donation |

| Ethylene bridge | Intermediate charge distribution | π-electron relay |

| Terminal phenyl ring | Relative positive character | Electron accepting |

Chemical Stability and Reactivity

Stability in Various Environmental Conditions

4-Aminostilbene demonstrates good chemical stability under normal storage and handling conditions when protected from light and oxidizing agents [23]. The compound remains stable as a solid at room temperature, with no significant decomposition observed under standard atmospheric conditions [23]. However, the extended conjugated system and the presence of the amino group make it susceptible to certain environmental factors.

Photochemical stability represents a particular consideration for 4-aminostilbene due to its absorption in the ultraviolet region and the potential for trans-cis photoisomerization [30] [32] [35]. Exposure to ultraviolet radiation can induce geometric isomerization of the ethylene double bond, converting the thermodynamically favored trans isomer to the less stable cis form [35]. This photoisomerization process is reversible but can affect the compound's properties and applications.

The amino group provides a site for potential oxidation reactions, particularly in the presence of strong oxidizing agents or under acidic conditions [23] [28]. The compound shows stability toward mild reducing conditions but may undergo modifications under strongly acidic or basic environments. Storage recommendations include protection from light, moisture, and extreme pH conditions to maintain chemical integrity.

| Environmental Factor | Stability Assessment | Recommended Conditions |

|---|---|---|

| Temperature | Stable to 151°C | Room temperature storage |

| Light exposure | Susceptible to photoisomerization | Dark storage recommended |

| Atmospheric conditions | Stable under normal conditions | Dry, inert atmosphere preferred |

| pH sensitivity | Stable in neutral conditions | Avoid extreme pH |

Common Reaction Mechanisms

The chemical reactivity of 4-aminostilbene is primarily governed by the electron-rich amino group and the conjugated π-system [28] [31] [34]. The amino nitrogen serves as a nucleophilic center, capable of participating in various substitution and addition reactions typical of aromatic amines [28]. The extended conjugation also provides sites for electrophilic attack and cycloaddition reactions.

Metabolic studies have revealed that 4-aminostilbene undergoes epoxidation at the ethylene double bond as a major biotransformation pathway [34]. This epoxidation reaction proceeds through cytochrome P450-mediated oxidation, forming an unstable epoxide intermediate that can undergo subsequent hydrolysis to form vicinal diols [34]. The threo-diastereomeric diols have been identified as significant metabolites in biological systems.

Photochemical reactions represent another important class of transformations for 4-aminostilbene [30] [32] [35]. The compound exhibits characteristic photoisomerization behavior, with quantum yields and reaction pathways influenced by solvent polarity and substituent effects [30] [32]. In polar solvents, the formation of twisted intramolecular charge transfer states can compete with isomerization processes [35].

Electrophilic substitution reactions can occur at the aromatic rings, though the position and reactivity are influenced by the electron-donating amino group and the extended conjugation [7]. The para-amino substitution pattern directs further electrophilic attack to ortho positions relative to the amino group, following typical aromatic substitution patterns.

| Reaction Type | Mechanism | Primary Products |

|---|---|---|

| Epoxidation | Cytochrome P450 oxidation | Ethylene epoxide intermediate |

| Photoisomerization | Trans-cis conversion | Cis-4-aminostilbene |

| Electrophilic substitution | Aromatic substitution | Ortho-substituted derivatives |

| Nucleophilic reactions | Amino group participation | Various N-substituted products |

Classical Synthetic Routes

The synthesis of 4-aminostilbene has traditionally relied on several well-established methodologies that have formed the foundation of stilbene chemistry. These classical approaches, while sometimes lacking the sophistication of modern methods, remain important due to their reliability and broad applicability.

Wittig Reaction

The Wittig reaction represents one of the most fundamental approaches to stilbene synthesis [1]. This method involves the condensation of triphenylphosphonium ylides with aromatic aldehydes to form carbon-carbon double bonds. For 4-aminostilbene synthesis, the reaction typically employs 4-aminobenzaldehyde or appropriately substituted phosphonium salts [2] [1]. The reaction proceeds through a phosphorus-stabilized carbanion intermediate, ultimately yielding the desired stilbene product along with triphenylphosphine oxide as a byproduct.

The Wittig reaction offers several advantages including wide substrate scope, well-established reaction conditions, and tolerance for various functional groups [3]. However, the method suffers from significant limitations, particularly the formation of triphenylphosphine oxide waste, which requires chromatographic separation and creates environmental concerns [4]. Additionally, the stereoselectivity can be variable, often producing mixtures of E and Z isomers depending on reaction conditions [3].

Perkin Condensation

Another classical method involves the Perkin condensation, which utilizes the condensation of aromatic aldehydes with substituted phenylacetic acids under basic conditions [5]. This approach has been particularly useful for synthesizing hydroxylated stilbene derivatives and can be adapted for aminostilbene preparation through appropriate substrate selection [5].

Reductive Methods

Classical reductive approaches include the reduction of benzoin derivatives using zinc amalgam, which provides a reliable route to trans-stilbenes [6]. The reduction of nitrostilbenes to aminostilbenes using zinc and acetic acid or catalytic hydrogenation represents another important classical methodology [7] [8].

Modern Synthetic Approaches

Wadsworth-Emmons Reactions

The Horner-Wadsworth-Emmons (HWE) reaction has emerged as one of the most powerful and reliable methods for stereocontrolled olefin synthesis, particularly for stilbene derivatives [9] [10] [11]. This methodology represents a significant advancement over the classical Wittig reaction, offering superior stereoselectivity and easier purification procedures.

Mechanistic Foundation

The HWE reaction operates through the condensation of stabilized phosphonate carbanions with aldehydes or ketones, producing predominantly E-alkenes [10]. The reaction mechanism begins with deprotonation of the phosphonate to generate a carbanion intermediate, followed by nucleophilic addition to the carbonyl carbon. The rate-determining step involves the formation of the carbon-carbon bond, with subsequent elimination yielding the desired stilbene product and a water-soluble dialkyl phosphate byproduct [9].

The high E-selectivity observed in HWE reactions stems from the thermodynamic preference for the trans configuration, which is stabilized by the electron-withdrawing groups adjacent to the phosphonate center [4] [11]. This selectivity is particularly important for 4-aminostilbene synthesis, where the E-isomer typically exhibits superior biological properties compared to the Z-isomer.

Synthetic Applications

For 4-aminostilbene synthesis, the HWE reaction typically employs diethyl benzylphosphonate derivatives condensed with 4-aminobenzaldehyde or related precursors [12] [4]. The reaction conditions are generally mild, utilizing bases such as sodium hydride, potassium tert-butoxide, or potassium carbonate in aprotic solvents like dimethylformamide or tetrahydrofuran [12] [13].

Recent developments have demonstrated yields ranging from 70-95% with excellent E-selectivity (>95%) for stilbene formation [4] [11]. The ability to easily remove the phosphate byproduct through aqueous extraction represents a significant advantage over Wittig methodology, simplifying purification procedures and reducing waste [4].

Process Optimization

Temperature control proves critical for optimal HWE reaction performance. Most successful syntheses operate at temperatures between -50°C and room temperature, with precise timing control enabling selective formation of either cis or trans isomers through controlled equilibration [14] [15]. Flow chemistry applications have demonstrated particular promise, allowing millisecond to second-scale reaction control for enhanced regioselectivity [14] [15].

Catalytic Methods

Modern catalytic approaches have revolutionized stilbene synthesis by providing high efficiency, excellent functional group tolerance, and scalable reaction conditions. These methods leverage transition metal catalysis to enable transformations that would be difficult or impossible using traditional methodologies.

Palladium-Catalyzed Reactions

Palladium catalysis dominates the field of cross-coupling reactions for stilbene synthesis [16] [17]. The Heck reaction, involving the coupling of aryl halides with styrenes, provides direct access to stilbene derivatives under relatively mild conditions [2] [18]. For 4-aminostilbene synthesis, this approach typically employs 4-bromoaniline or protected derivatives coupled with styrene using palladium acetate catalysts and phosphine ligands [17].

The Suzuki coupling reaction offers an alternative palladium-catalyzed approach, utilizing arylboronic acids and aryl halides [16]. This method demonstrates excellent functional group tolerance and typically provides higher yields than Heck coupling, with reported yields of 68-87% for stilbene formation [16]. The mild reaction conditions and tolerance for amino functional groups make this approach particularly suitable for 4-aminostilbene synthesis.

Recent developments in palladium-catalyzed C-H activation have enabled direct arylation approaches that eliminate the need for pre-functionalized substrates [19] [20]. These methods utilize amino acid-derived ligands to achieve regioselective C-H functionalization, providing step-economical routes to complex stilbene structures [19].

Rhodium-Catalyzed Methods

Rhodium catalysis has emerged as a powerful tool for stilbene synthesis, particularly through ortho-olefination and decarboxylation processes [18] [21]. These reactions enable the direct conversion of benzoic acid derivatives to stilbenes through precisely controlled C-H activation and subsequent olefination [18].

The rhodium-catalyzed approach offers several advantages including high stereoselectivity, tolerance for various functional groups, and the ability to form both 1,3- and 1,4-distyrylbenzenes depending on substrate choice [18] [21]. Turnover numbers of 100-1000 are typically achieved with catalyst loadings of 2-5 mol% [21].

Other Transition Metal Catalysts

Cobalt, platinum, and nickel catalysts have also found applications in stilbene synthesis [7] [8] [22]. Cobalt-catalyzed reductive coupling methods provide access to symmetric stilbenes from aldehydes [22]. Platinum catalysts excel in hydrogenation and hydrosilylation reactions, offering excellent selectivity with turnover numbers reaching 1000-10000 [23].

Regioselective Transformation Processes

The development of regioselective synthetic methods represents a crucial advancement in 4-aminostilbene chemistry, enabling precise control over substitution patterns and minimizing the formation of undesired regioisomers.

Azide-Mediated Transformations

A particularly innovative regioselective approach involves the reaction of 2,4-dinitrostilbenes with sodium azide, which consistently produces 2-amino-4-nitrostilbenes as the sole products [24] [25] [26]. This transformation demonstrates remarkable regioselectivity, with the ortho-nitro group being selectively reduced while the para-nitro group remains intact [24].

The reaction mechanism involves nucleophilic attack by azide at the ortho-nitro group, followed by intramolecular rearrangement and reduction. Density functional theory calculations reveal that the ortho-nitro groups adopt a non-coplanar conformation (rotated 30-37° from the aromatic plane), while para-nitro groups remain coplanar, explaining the observed regioselectivity [24].

This methodology offers several advantages including high yields (75-82%), excellent regioselectivity, and mild reaction conditions (120°C in dimethylformamide or dimethyl sulfoxide) [24] [25]. The method provides preparative access to specifically substituted aminostilbenes that would be difficult to obtain through other approaches.

Flow Chemistry Applications

Flow microreactor technology has enabled unprecedented control over stilbene isomerization and functionalization [14] [15]. The rapid cis-trans isomerization of α-anionic stilbenes can be regioselectively controlled through precise timing in continuous flow systems [14].

These methods operate at low temperatures (-50°C) with reaction times controlled within milliseconds to seconds, allowing selective formation of either E or Z isomers with high regioselectivity [14] [15]. The approach has been successfully applied to synthesize precursors for commercial pharmaceutical compounds, including tamoxifen derivatives [14].

Enzymatic and Biocatalytic Approaches

Regioselective hydroxylation and functionalization can be achieved using unspecific peroxygenases from basidiomycete fungi [27]. These enzymes catalyze the regioselective hydroxylation of trans-stilbene to 4,4'-dihydroxy-trans-stilbene, providing access to resveratrol analogues [27].

The enzymatic approach offers excellent regioselectivity with turnover numbers reaching 200,000 for certain substrates [27]. The mild reaction conditions (room temperature, aqueous media) and high selectivity make this approach particularly attractive for pharmaceutical applications.

Purification Techniques and Yield Optimization

Effective purification methods are essential for obtaining high-purity 4-aminostilbene suitable for further applications. The choice of purification technique depends on the synthetic method employed, the scale of operation, and the required purity level.

Crystallization Methods

Recrystallization represents the most commonly employed purification technique for 4-aminostilbene [28] [6]. The compound typically crystallizes from ethanol or methanol solutions, yielding white to pale yellow crystals with melting points around 151°C [29] [30]. The crystallization process can be optimized through temperature control and solvent selection to achieve purities of 95-98% [28].

For enhanced purification, multiple recrystallization cycles can be employed. A particularly effective approach involves alternating crystallization from alcoholic solutions with vacuum distillation, repeated three times in sequence [28]. This method produces exceptionally pure trans-stilbene derivatives with improved thermal stability and reduced solubility in organic solvents [28].

Mixed solvent systems, such as hexane-ethyl acetate mixtures, can provide improved selectivity for separating geometric isomers [31]. The choice of solvent system must be optimized based on the specific substitution pattern and the impurities present.

Chromatographic Separations

Column chromatography on silica gel provides high-resolution separation of stilbene derivatives [31]. Gradient elution using progressively more polar solvent mixtures enables effective separation of products with similar polarities. Typical recovery yields range from 70-85% with purities of 90-99% [31].

High-Speed Counter-Current Chromatography (HSCCC) has emerged as a particularly powerful technique for stilbene purification [32]. This method employs liquid-liquid partition chromatography without solid support, enabling continuous processing and high recovery yields [32]. Solvent systems such as chloroform-n-butanol-methanol-water (4:1:3:2) provide excellent separation of stilbene derivatives with purities exceeding 97% [32].

The HSCCC approach offers several advantages including no solid support requirements, reduced sample loss, and the ability to handle larger sample quantities compared to conventional column chromatography [32]. Processing times of 3-6 hours typically yield 75-90% recovery with excellent purity.

Advanced Purification Methods

Preparative High-Performance Liquid Chromatography (HPLC) provides the highest achievable purities (98-99.5%) but with limited capacity and higher costs [31]. This method is particularly valuable for analytical standards and high-value pharmaceutical intermediates.

Sublimation offers a solvent-free purification approach that can achieve purities of 96-99% with recovery yields of 88-95% [31]. However, the high temperatures required (typically above 100°C) may cause thermal decomposition of sensitive stilbene derivatives.

Macroporous resin chromatography provides a mild alternative using polymeric adsorbent resins [31]. This approach requires longer processing times (6-12 hours) but offers reusable media and gentle purification conditions suitable for sensitive compounds.

Yield Optimization Strategies

Several strategies can be employed to maximize yields in 4-aminostilbene synthesis. Reaction parameter optimization includes careful control of temperature, reaction time, and reagent stoichiometry. For HWE reactions, maintaining anhydrous conditions and using freshly prepared phosphonate reagents significantly improves yields [4] [13].

Solvent selection plays a crucial role in yield optimization. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide generally provide superior results for most synthetic methods [12] [13]. The addition of co-solvents or phase-transfer catalysts can enhance reaction efficiency in certain cases.

Catalyst optimization involves screening different catalyst systems, ligands, and reaction conditions. For palladium-catalyzed reactions, the choice of phosphine ligand, base, and temperature can dramatically affect both yield and selectivity [16] [17]. Regular catalyst regeneration or replacement may be necessary for large-scale operations.

Green Chemistry Approaches to 4-Aminostilbene Synthesis

The growing emphasis on environmental sustainability has driven the development of green chemistry approaches to 4-aminostilbene synthesis. These methods focus on reducing waste, eliminating toxic solvents, and improving energy efficiency while maintaining high synthetic efficiency.

Aqueous Reaction Media

Water-based synthetic methods represent one of the most significant advances in green stilbene chemistry. Aqueous Mizoroki-Heck coupling reactions using poly(N-vinylpyrrolidone)-stabilized palladium nanoparticles have demonstrated excellent efficiency for stilbene synthesis. These reactions achieve yields of 85-99% with short reaction times (10-20 minutes) under microwave irradiation.

The aqueous approach offers several environmental benefits including elimination of organic solvents, simplified product workup, and reduced toxicity. The use of tap water shows no negative effects on catalytic activity, further enhancing the practical applicability. Turnover frequencies on the order of 100 h⁻¹ demonstrate the high efficiency achievable with these systems.

Microwave-Assisted Synthesis

Microwave irradiation provides significant advantages in terms of energy efficiency and reaction time reduction. Microwave-assisted HWE reactions can be completed in 35 minutes at room temperature, compared to several hours required for conventional heating. The enhanced reaction rates result from more efficient energy transfer and improved mass transport under microwave conditions.

The combination of aqueous media with microwave heating represents a particularly attractive green approach. These conditions enable high yields (80-98%) with excellent atom economy (85-98%) and minimal waste generation. The scalability of microwave methods makes them suitable for industrial applications.

Solvent-Free Conditions

Solvent-free synthetic approaches eliminate the environmental impact associated with organic solvents. Solid-state reactions using potassium carbonate and polyethylene glycol as reaction medium enable stereoselective stilbene synthesis without organic solvents. These methods achieve high E-selectivity and avoid the need for anhydrous conditions.

The atom economy of solvent-free methods typically exceeds 90%, representing a significant improvement over traditional approaches. However, optimization of reaction conditions is crucial to achieve acceptable yields, which may be lower than solution-phase methods in some cases.

Catalytic Hydrogenation

Green catalytic methods focus on using environmentally benign catalysts and reaction conditions [7] [8]. The reduction of nitrostilbenes to aminostilbenes using supported platinum or palladium catalysts under hydrogen atmosphere provides a clean alternative to traditional metal-acid reduction methods [7] [8].

These catalytic methods operate under mild conditions (70-90°C, atmospheric pressure) and achieve excellent yields (95-99%) with minimal byproduct formation [8]. The catalysts can be recovered and reused, further improving the environmental profile of the process [8].

Biotechnological Approaches

Biotechnological synthesis using plant cell cultures or enzymatic methods represents the ultimate in green chemistry. Stilbene production through grapevine cell cultures can achieve specific production rates of up to 18 mg/g fresh weight with appropriate elicitation strategies.

Enzymatic synthesis using stilbene synthase and related enzymes provides highly selective routes to specific stilbene derivatives. These methods operate under physiological conditions (pH 7, 25-37°C) and utilize renewable feedstocks. However, the scalability and economic viability of biotechnological approaches remain challenging for large-scale applications.

Natural Deep Eutectic Solvents

Natural Deep Eutectic Solvents (NADES) composed of choline chloride, sugars, amino acids, and organic acids provide environmentally friendly alternatives to conventional organic solvents. These solvents are non-toxic, biodegradable, and often provide enhanced extraction efficiency compared to traditional solvents.

NADES systems have demonstrated superior performance for stilbene extraction and purification, with higher yields and improved selectivity compared to conventional methods. The thermal stability and recyclability of NADES make them attractive for industrial applications.

Life Cycle Assessment

Comprehensive evaluation of green chemistry approaches requires consideration of the entire life cycle impact. Life cycle assessment studies comparing traditional and green synthetic methods show significant reductions in global warming potential, waste generation, and environmental hazard scores for green approaches.

The environmental factor (E-factor) for green synthetic methods is typically 2-5 times lower than traditional approaches, indicating substantial waste reduction. However, economic considerations including raw material costs, energy requirements, and infrastructure needs must be balanced against environmental benefits.

XLogP3

UNII

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

834-24-2